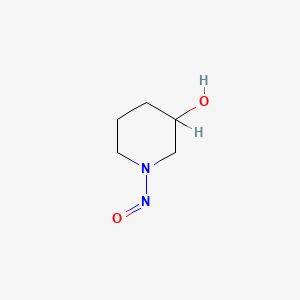

N-Nitroso-3-hydroxypiperidine

説明

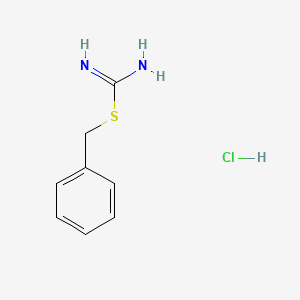

N-Nitroso-3-hydroxypiperidine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-Nitroso-3-hydroxypiperidine, also known as 1-nitrosopiperidin-3-ol, primarily targets DNA in the body . The compound forms potent electrophilic alkylating agents that interact with DNA .

Mode of Action

The compound interacts with its targets through a process of spontaneous decomposition or metabolic activation . This leads to the formation of reactive intermediates, which subsequently react with the DNA of target tissues to form altered bases . This interaction initiates carcinogenesis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of altered bases in DNA . These changes in the DNA structure can lead to mutations and the initiation of carcinogenesis .

Pharmacokinetics

It is known that n-nitroso compounds, in general, can be metabolically activated in the body . This activation can lead to the formation of reactive intermediates that can interact with DNA .

Result of Action

The primary result of this compound’s action is the initiation of carcinogenesis . This occurs due to the formation of altered bases in the DNA, which can lead to mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of N-nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . Risk management processes and considerations have been developed to address N-nitrosamines in final drug products .

生化学分析

Biochemical Properties

N-Nitroso-3-hydroxypiperidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves cytochrome P450 enzymes, which are responsible for the metabolic activation of this compound. This compound undergoes α-hydroxylation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can result in the modification of proteins and DNA, potentially leading to mutagenic and carcinogenic effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it has been identified as a potent esophageal carcinogen in rats . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of DNA adducts, which can interfere with normal cellular processes and promote carcinogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules, such as proteins and DNA . The binding interactions can result in enzyme inhibition or activation, as well as changes in gene expression. For instance, the formation of DNA adducts can cause mutations and disrupt normal cellular functions, contributing to the carcinogenic potential of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the formation of DNA adducts and other reactive intermediates can persist over time, leading to sustained cellular damage and an increased risk of carcinogenesis . Additionally, the stability of this compound in various experimental conditions can affect its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause minimal cellular damage, while higher doses can lead to significant toxic and adverse effects . For example, high doses of this compound have been associated with increased DNA damage and a higher incidence of tumors in animal studies . Understanding the dosage effects is crucial for assessing the potential risks and benefits of this compound in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The key metabolic activation pathway is α-hydroxylation, which leads to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in the modification of proteins and DNA. The metabolic pathways of this compound are essential for understanding its biochemical properties and potential effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be taken up by cells and distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound within specific tissues can impact its overall activity and function.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can influence its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and potential effects on cellular processes.

特性

IUPAC Name |

1-nitrosopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVPQZJTIBYSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875580 | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000225 [mmHg] | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55556-85-9 | |

| Record name | 1-Nitroso-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ascorbic acid influence the metabolism of N-nitrosopiperidine in liver microsomes?

A: The research paper "Effect of ascorbic acid and some reducing agents on N-nitrosopiperidine metabolism by liver microsomes" [] investigates the role of ascorbic acid in the oxidation of N-nitrosopiperidine by guinea pig liver microsomes. The study found that ascorbic acid can decrease the yield of specific N-nitrosopiperidine metabolites, namely N-nitroso-3-hydroxypiperidine and N-nitroso-4-hydroxypiperidine. This effect was observed in both untreated liver microsomes and those pretreated with phenobarbital and 3-methylcholranthrene, although the specific response varied slightly between the two. The study suggests that ascorbic acid may interfere with the enzymatic pathways responsible for producing these specific metabolites during N-nitrosopiperidine oxidation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1221430.png)

![4-[[7-Methoxy-4-oxo-2-(trifluoromethyl)-1-benzopyran-3-yl]oxy]benzoic acid](/img/structure/B1221431.png)

![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)